molecular formula C31H33N3O6S B588711 Zafirlukast p-Tolyl Isomer CAS No. 1159195-70-6

Zafirlukast p-Tolyl Isomer

Cat. No.: B588711
CAS No.: 1159195-70-6
M. Wt: 575.68
InChI Key: HOOQJZTUMKGZMP-UHFFFAOYSA-N
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Description

Zafirlukast p-Tolyl Isomer is a derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the treatment of asthma. This compound is characterized by the presence of a p-tolyl group, which is a methyl-substituted phenyl group, attached to the Zafirlukast molecule. The molecular formula of this compound is C31H33N3O6S, and it has a molecular weight of 575.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zafirlukast p-Tolyl Isomer involves several steps, starting with the preparation of the core Zafirlukast structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Zafirlukast p-Tolyl Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zafirlukast p-Tolyl Isomer has several scientific research applications, including:

Mechanism of Action

Zafirlukast p-Tolyl Isomer exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes, it reduces bronchoconstriction, mucus production, and inflammation in the airways. This mechanism is similar to that of Zafirlukast, but the presence of the p-tolyl group may influence its binding affinity and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zafirlukast p-Tolyl Isomer is unique due to the presence of the p-tolyl group, which may confer different pharmacokinetic properties and binding affinities compared to other leukotriene receptor antagonists. This structural modification can potentially lead to variations in efficacy and safety profiles .

Properties

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[(4-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOQJZTUMKGZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655287
Record name Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159195-70-6
Record name Zafirlukast p-tolyl isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAFIRLUKAST P-TOLYL ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQ72CV3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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